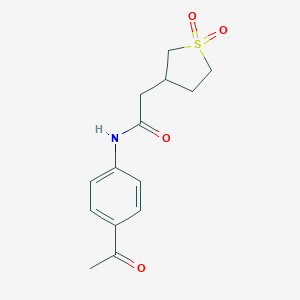
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AD4 is a thioacetamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of cancer. By inhibiting the activity of COX-2, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in a number of different types of cancer. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its ease of synthesis. N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can be synthesized using standard techniques and is readily available for use in lab experiments. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide as a potential therapy for Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide and its potential applications in cancer therapy. Finally, there is a need for further studies to explore the potential side effects and toxicity of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide in animal and human models.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-mercapto-2-propanoic acid in the presence of a base. The resulting product is then acetylated to form N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Eigenschaften
Produktname |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
Molekularformel |
C14H17NO4S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
GJPGRIIPGJKRPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)




![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

